

Cytochalasin J: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Cytochalasin J*

Cat. No.: *B1669933*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin J is a fungal metabolite that, while structurally related to other members of the cytochalasin family known for their potent effects on the actin cytoskeleton, exhibits a distinct and significant impact on microtubule organization and kinetochore structure. This technical guide provides a comprehensive overview of **Cytochalasin J**, including its chemical properties, mechanism of action, and detailed experimental protocols for studying its effects on cellular processes. This document is intended to serve as a valuable resource for researchers in cell biology, cancer biology, and drug development.

Chemical and Physical Properties

Cytochalasin J is a deacetylated analog of cytochalasin H.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	References
CAS Number	53760-20-6	[2] [3] [4]
Molecular Formula	C ₂₈ H ₃₇ NO ₄	[2] [3] [4]
Molecular Weight	451.6 g/mol	[2] [3] [4]
Appearance	White to Brown Solid	[1]
Solubility	Soluble in DMSO, Methanol, Ethanol, and DMF	[1]
Storage	Store at -20°C	[1]

Mechanism of Action

While many cytochalasins are potent inhibitors of actin polymerization by capping the barbed end of F-actin, **Cytochalasin J** is a weak inhibitor of actin assembly.[\[1\]](#) Its primary mechanism of action lies in its ability to significantly alter the organization of the mitotic spindle microtubules and the structure of kinetochores.[\[1\]](#)[\[2\]](#)

Treatment of mitotic cells with **Cytochalasin J** leads to a reduction in the number of kinetochore microtubules (kMTs) and a disorganization of the kinetochore lamina. Instead of forming organized bundles running from the kinetochore to the spindle pole, the kMTs become highly fragmented.[\[2\]](#) Non-kinetochore microtubules are also fragmented and can be arranged at oblique angles to the spindle axis.[\[2\]](#) This disruption of the mitotic spindle architecture can block or slow chromosome motion during mitosis.[\[2\]](#)

The precise signaling pathways through which **Cytochalasin J** exerts its effects on microtubules and kinetochores are not yet fully elucidated. However, it is known that the cytoskeleton plays a role in various signaling cascades, including the MAPK pathway, which can be influenced by other cytochalasins.[\[5\]](#) Further research is needed to determine the specific signaling molecules and pathways that are modulated by **Cytochalasin J**'s activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of **Cytochalasin J**.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule organization in cells treated with **Cytochalasin J**.

Materials:

- Cells cultured on glass coverslips
- **Cytochalasin J** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
- Primary antibody against α -tubulin
- Fluorescently-conjugated secondary antibody
- DAPI (for nuclear counterstaining)
- Antifade mounting medium

Procedure:

- Cell Treatment: Treat cells with the desired concentration of **Cytochalasin J** or vehicle control (DMSO) for the appropriate duration.
- Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[\[4\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.[\[4\]](#)
- Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[\[4\]](#)

- Washing: Wash the cells three times with PBS for 5 minutes each.[\[4\]](#)
- Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature.[\[4\]](#)
- Primary Antibody Incubation: Dilute the primary anti- α -tubulin antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.[\[4\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.[\[4\]](#)
- Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[\[4\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[\[4\]](#)
- Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature.[\[4\]](#)
- Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **Cytochalasin J** on cell cycle progression.

Materials:

- Cells in suspension
- **Cytochalasin J** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- RNase A solution
- Propidium Iodide (PI) staining solution

Procedure:

- **Cell Treatment:** Treat cells in culture with the desired concentration of **Cytochalasin J** or vehicle control for the desired time period.
- **Harvesting:** Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
- **Fixation:** Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[\[6\]](#)
- **Incubation:** Fix the cells on ice for at least 2 hours or at -20°C overnight.[\[6\]](#)
- **Washing:** Wash the cells with PBS to remove the ethanol.
- **RNase Treatment:** Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[\[7\]](#)
- **PI Staining:** Add Propidium Iodide staining solution and incubate in the dark for at least 15-30 minutes before analysis.
- **Flow Cytometry:** Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of the PI stain.[\[8\]](#)

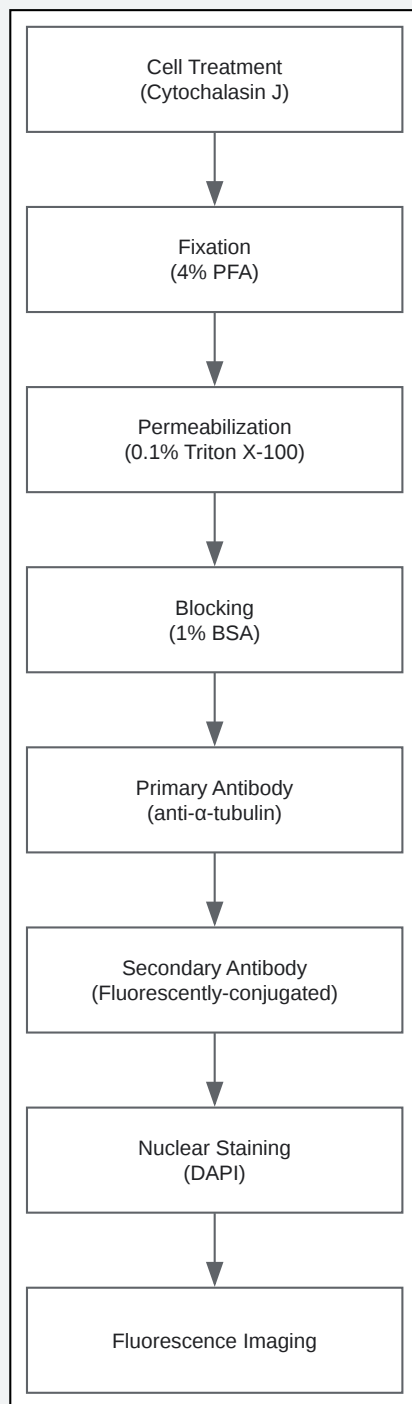
Electron Microscopy of Mitotic Spindles and Kinetochores

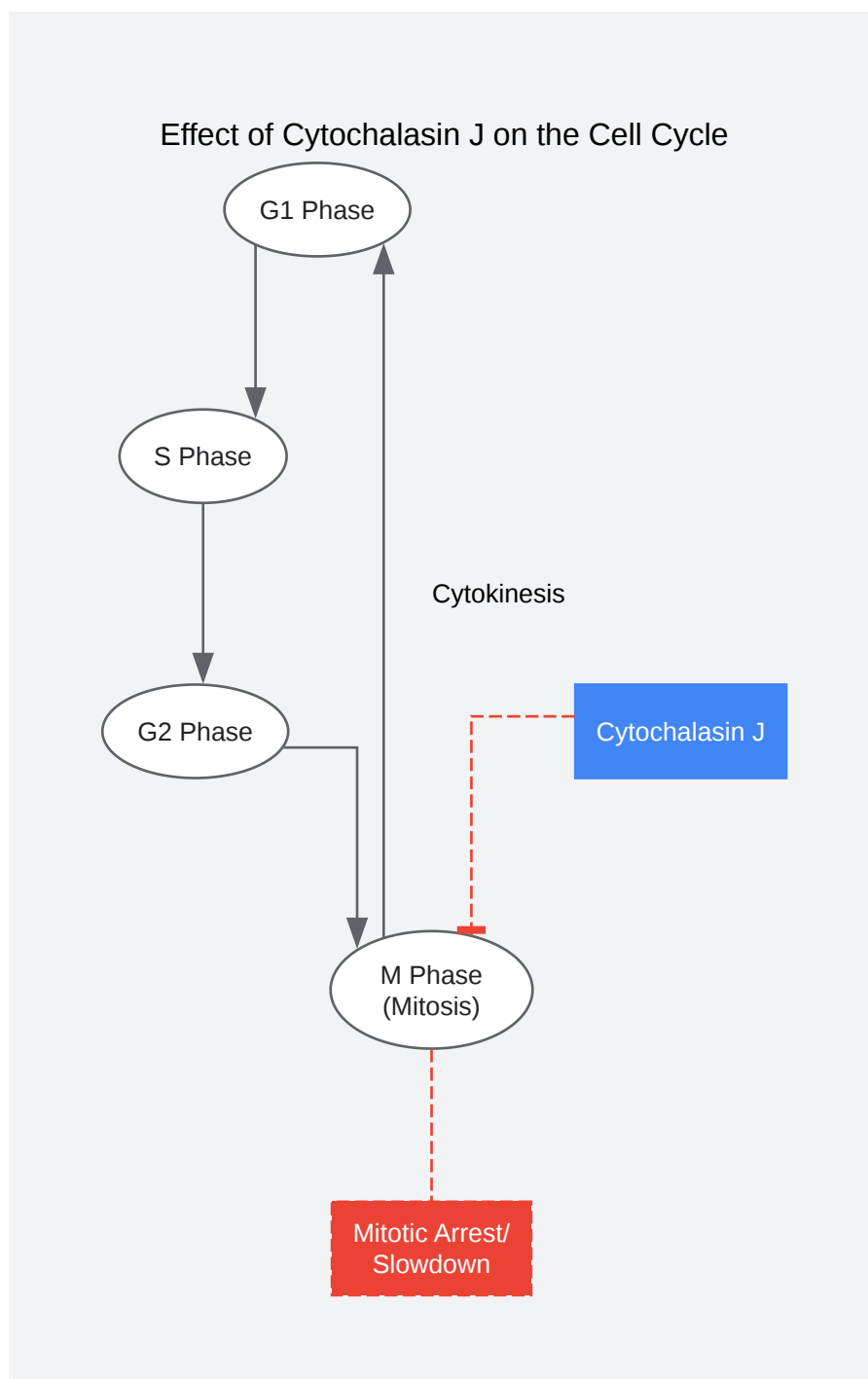
For high-resolution analysis of the effects of **Cytochalasin J** on the ultrastructure of the mitotic apparatus, transmission electron microscopy (TEM) is the method of choice. A published study utilized serial section electron microscopy coupled with computer-assisted reconstruction to examine the effects of 10-20 µg/ml **Cytochalasin J** on the spindle microtubules and kinetochores of mitotic PtK1 cells.[\[2\]](#) Researchers wishing to replicate or extend these findings should refer to specialized protocols for preparing biological samples for TEM, which typically involve fixation with glutaraldehyde and osmium tetroxide, dehydration, embedding in resin, ultrathin sectioning, and staining with heavy metals like uranyl acetate and lead citrate.

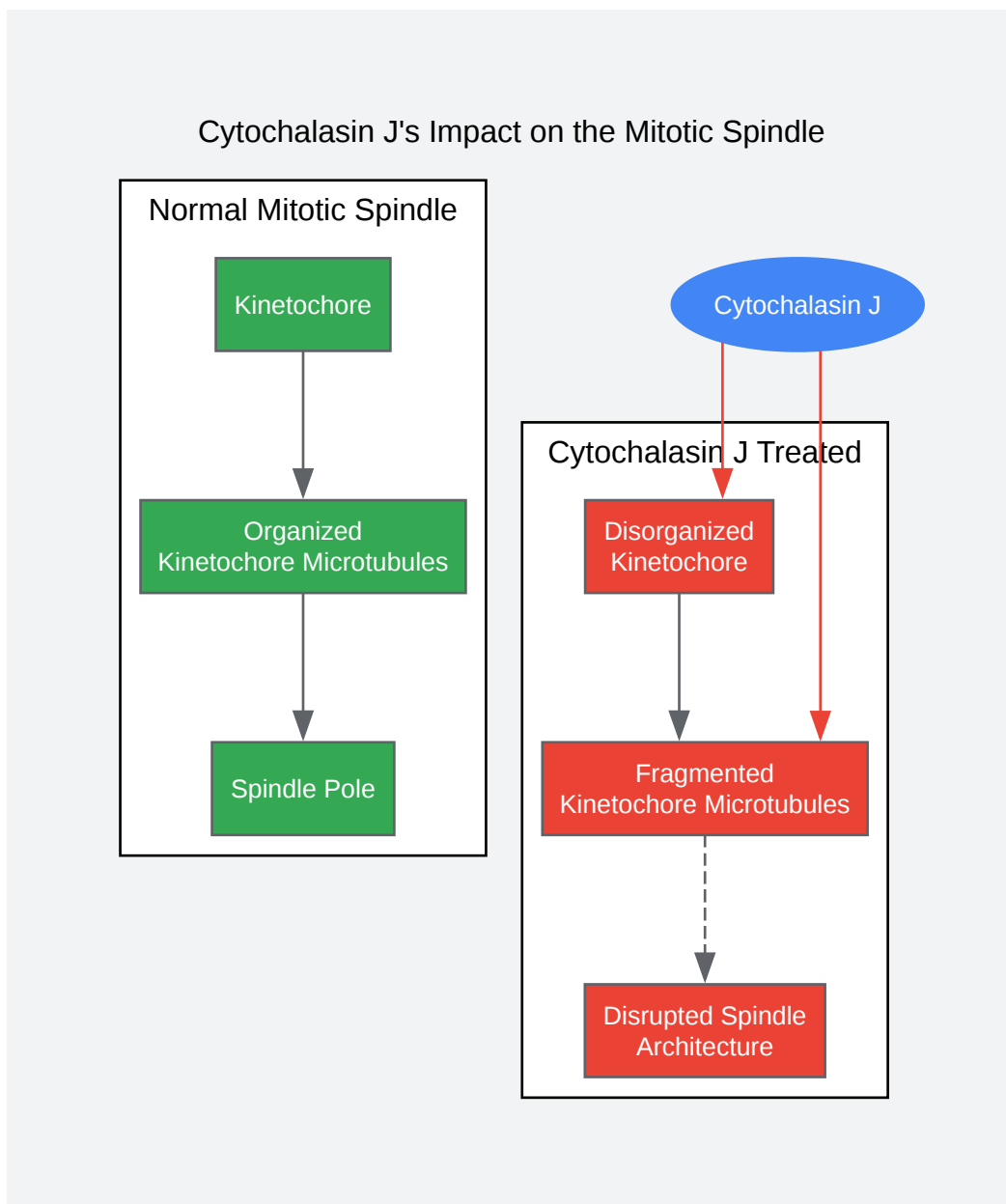
Visualizations

The following diagrams illustrate the known and hypothesized effects of **Cytochalasin J**.

Workflow: Immunofluorescence Staining for Microtubule Disruption







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